REACTION_CXSMILES
|
C(OC([NH:8][CH2:9][CH:10]1[CH2:15][CH2:14][CH:13]([C:16]([NH:18][CH2:19][C:20]2[CH:25]=[CH:24][C:23]([CH3:26])=[CH:22][CH:21]=2)=[O:17])[CH2:12][CH2:11]1)=O)(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl.CO>[NH2:8][CH2:9][CH:10]1[CH2:15][CH2:14][CH:13]([C:16]([NH:18][CH2:19][C:20]2[CH:21]=[CH:22][C:23]([CH3:26])=[CH:24][CH:25]=2)=[O:17])[CH2:12][CH2:11]1
|
Name
|
(4-{[(tert-butoxy)carbonylamino]methyl}cyclohexyl)-N-[(4-methylphenyl)methyl]carboxamide
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Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCC1CCC(CC1)C(=O)NCC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatile components of the reaction mixture were evaporated off
|
Type
|
CUSTOM
|
Details
|
leaving a colorless oil which
|
Type
|
ADDITION
|
Details
|
resin (20-50 mesh) was added
|
Type
|
STIRRING
|
Details
|
the solution shaken for 48 hours
|
Duration
|
48 h
|
Type
|
ADDITION
|
Details
|
Additional resin was added until the pH
|
Type
|
CUSTOM
|
Details
|
The resin was then removed by filtration
|
Type
|
CUSTOM
|
Details
|
the methanol evaporated off
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NCC1CCC(CC1)C(=O)NCC1=CC=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |